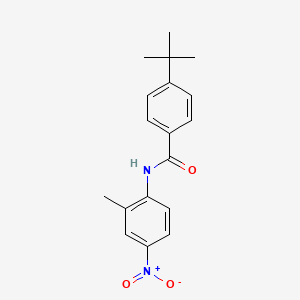
4-tert-Butyl-N-(2-Methyl-4-nitrophenyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide" is a chemical structure that can be associated with various research areas, including organic synthesis, medicinal chemistry, and material science. The tert-butyl group is a common moiety in organic chemistry, known for its steric bulk and ability to influence the reactivity and stability of molecules. Benzamide derivatives are of particular interest due to their wide range of biological activities and their applications in drug discovery .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the functionalization of amide groups or the formation of amide bonds. For example, the synthesis of N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines, involves condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . Similarly, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate demonstrates the use of tert-butyl groups in the formation of intermediates for biologically active compounds . Although these methods do not directly describe the synthesis of 4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide, they provide insight into the types of reactions and strategies that might be employed in its synthesis.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using various spectroscopic techniques, such as FT-IR, NMR, and X-ray diffraction. For instance, a bis amide compound was characterized using these techniques, revealing details about its molecular interactions and crystal packing structure . These methods are essential for confirming the identity and purity of synthesized compounds, including those with tert-butyl and nitrophenyl groups.
Chemical Reactions Analysis
Benzamide derivatives can participate in a variety of chemical reactions. The tert-butyl group, in particular, can be involved in reactions mediated by tert-butyl nitrite (TBN), which serves as a multitask reagent for the synthesis of N-nitrosoamide, carboxylic acids, benzocoumarins, and isocoumarins from amides . Additionally, the nitro group in the 4-nitrophenyl moiety can undergo reactions such as tert-butylation and tritylation, as demonstrated in the selective synthesis of nitrotriazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, including those with tert-butyl and nitrophenyl groups, are influenced by their molecular structure. For example, the presence of tert-butyl groups can enhance the solubility and thermal stability of polyamides, as seen in the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol . These properties are crucial for the practical applications of such compounds in materials science and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Hemmung von PDE4 für entzündungshemmende Therapien
4-tert-Butyl-N-(2-Methyl-4-nitrophenyl)benzamid: wurde als potenzieller PDE4-Inhibitor untersucht. Die Forschungsgruppe von Jeon hat ein neues Pyrazolderivat mit PDE4-inhibitorischer Aktivität vorgestellt. PDE4-Inhibitoren sind relevant bei der Behandlung von entzündlichen Erkrankungen, da sie die cAMP-Spiegel (cyclisches Adenosinmonophosphat) modulieren können, die eine entscheidende Rolle bei Immunreaktionen spielen.
Antibakterielle Eigenschaften
Verbindung 3, abgeleitet von This compound, zeigte selektive antimikrobielle Aktivität gegen beide getesteten klinischen Stämme von Mycobacterium luteus. Es zeigte jedoch keine signifikante Aktivität gegen Staphylococcus aureus . Dies deutet auf potenzielle Anwendungen in der Entwicklung antimikrobieller Medikamente hin.
Synthese von Ceftolozan-Zwischenprodukt
Ein wichtiges Zwischenprodukt bei der Synthese von Ceftolozan, einem Cephalosporin-Antibiotikum, beinhaltet This compound. Die Verbindung wird in Aminierungs-, Reduktions-, Veresterungs-, Tritylschutz- und Kondensationsschritten verwendet, um das gewünschte Ceftolozan-Zwischenprodukt zu erhalten . Ceftolozan ist klinisch relevant für die Behandlung von Infektionen durch gramnegative Bakterien.
Seltene und einzigartige chemische Sammlung
Sigma-Aldrich bietet diese Verbindung als Teil einer Sammlung seltener und einzigartiger Chemikalien für Forscher in der Frühphase der Entdeckung an. Forscher können ihre Eigenschaften und potenziellen Anwendungen untersuchen, obwohl analytische Daten möglicherweise nicht verfügbar sind .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-11-15(20(22)23)9-10-16(12)19-17(21)13-5-7-14(8-6-13)18(2,3)4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGMKWOPSOYNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

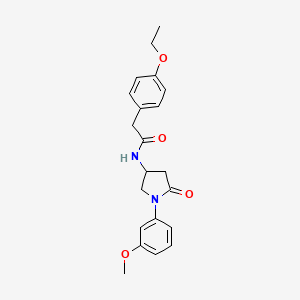
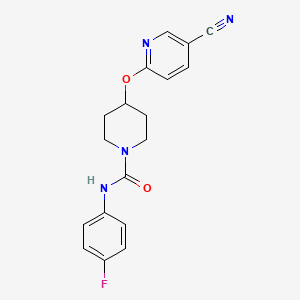

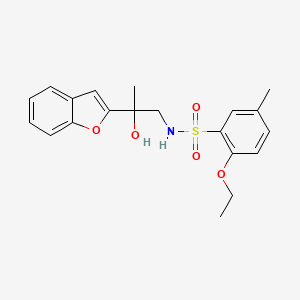
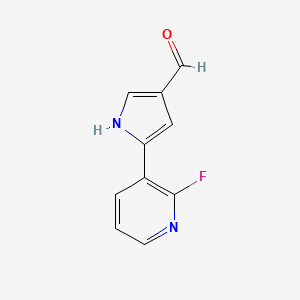
![N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2507922.png)
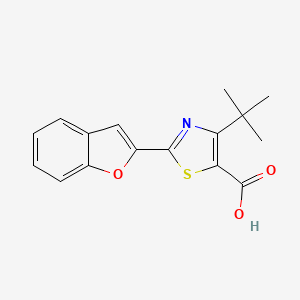
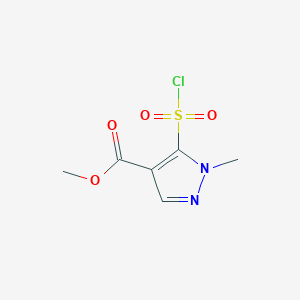
![3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2507927.png)
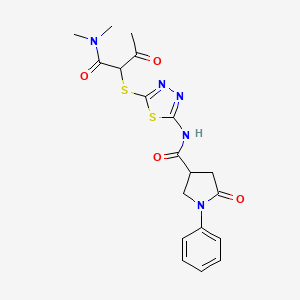
![2-Ethyl-5-((4-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507930.png)
![2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2507931.png)
![benzo[c][1,2,5]thiadiazol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2507932.png)
![4-[2-[[3-(4-Chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2507933.png)